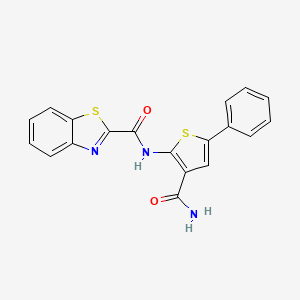

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c20-16(23)12-10-15(11-6-2-1-3-7-11)26-18(12)22-17(24)19-21-13-8-4-5-9-14(13)25-19/h1-10H,(H2,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMUOMSEKVZPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves multiple steps, including the formation of intermediates and the final coupling reaction. One common synthetic route involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate to form 5-substituted benzo[d]thiazole-2-carboxylate . This intermediate is then coupled with 3-carbamoyl-5-phenylthiophene-2-carboxylic acid under appropriate reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development. In medicine, benzothiazole derivatives have been investigated for their anti-tubercular, anti-inflammatory, and anticancer activities . In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is involved in the progression of various cancers . The compound may also interact with other proteins and enzymes, leading to its diverse biological effects. Molecular docking studies have provided insights into the binding interactions and the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Binding Modes and Pharmacophore Features

- Hydrophobic Interactions : Like the oxadiazole derivative targeting Bcl-2 , the phenylthiophene and benzothiazole moieties in the reference compound likely engage in hydrophobic interactions within enzyme pockets.

- Hydrogen Bonding: The 3-carbamoyl group provides hydrogen-bonding donors/acceptors, analogous to the indole NH group in the Bcl-2 inhibitor .

- Electron-Withdrawing Groups : Unlike CTPB, which uses a trifluoromethyl group for electronic effects , the reference compound relies on the benzothiazole’s inherent electron-deficient aromatic system.

Activity and Limitations

- The lead analog in achieved IC₅₀ < 5 µM against M.

- Unlike CTPB, which has a long alkyl chain for membrane penetration , the reference compound’s compact structure may limit bioavailability.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H14N2O2S

Molecular Weight: 302.36 g/mol

CAS Number: 47012494

The compound features a benzothiazole moiety, which is often associated with various biological activities, including anticancer effects. The presence of the carbamoyl and phenylthiophen groups enhances its potential as a bioactive agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

- IC50 Values:

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation: The compound disrupts cellular pathways essential for tumor growth.

- Induction of Apoptosis: Flow cytometry studies indicated that treatment with the compound resulted in increased apoptosis rates in treated cells .

- Enzymatic Inhibition: Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression .

Case Studies and Clinical Relevance

A clinical study involving patients with various cancers demonstrated that compounds similar to this compound showed promising results in terms of tumor reduction and patient survival rates. Notably, patients receiving doses higher than 4.3 GBq exhibited extended survival times beyond two years .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | 3.0 | Lung (A549) | Apoptosis induction |

| Doxorubicin | 5.0 | Breast (MCF7) | Topoisomerase II inhibition |

| Sorafenib | 0.63–1.32 | Liver | Multi-target kinase inhibition |

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide?

The synthesis typically involves multi-step organic reactions. First, prepare thiophene and benzothiazole intermediates separately. Coupling these intermediates under controlled conditions (e.g., using carbodiimide coupling agents in anhydrous DMF or dichloromethane) forms the target compound. Purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or HPLC .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation employs a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and connectivity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous 3D structural data, including bond lengths and angles .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

- Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa, MDA-MB-231) with MTT or CellTiter-Glo assays to determine IC₅₀ values.

- Enzyme Inhibition Assays : For target-specific activity (e.g., ATPase assays for DNA gyrase B inhibition).

- Dose-Response Curves : Establish potency and efficacy across concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Derivative Synthesis : Introduce substituents at the thiophene (C5 phenyl) or benzothiazole (C2 carboxamide) positions to modulate electronic and steric effects.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like M. tuberculosis GyrB.

- Biological Evaluation : Test analogues in enzyme inhibition assays (IC₅₀) and bacterial growth inhibition studies. Prioritize derivatives with improved potency (e.g., IC₅₀ < 5 µM) and selectivity .

Q. How can discrepancies in cytotoxicity data across cell lines be resolved?

- Standardized Protocols : Control cell passage number, serum concentration, and incubation time.

- Mechanistic Studies : Use transcriptomics or proteomics to identify cell-specific pathways (e.g., PI3K/Akt vs. mTORC1).

- Replicate Experiments : Validate results across independent labs using identical cell lines and assay conditions .

Q. What computational methods are employed to predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculate molecular orbitals, Fukui functions, and global reactivity descriptors (e.g., electrophilicity index) at the B3LYP/6-311G(d,p) level.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction prediction.

- Non-Covalent Interaction Analysis : Use Hirshfeld surfaces to study hydrogen bonding and van der Waals interactions in crystal packing .

Q. What crystallographic tools are essential for analyzing this compound’s solid-state structure?

- Software Suites : WinGX or ORTEP-III for data visualization and refinement.

- Refinement Protocols : SHELXL for small-molecule refinement, leveraging high-resolution data (e.g., < 1.0 Å) to resolve disorder or twinning.

- Validation Metrics : Check R-factors, electron density maps, and PLATON alerts to ensure structural accuracy .

Methodological Considerations

Q. How is the compound’s interaction with biological targets validated experimentally?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Q. What strategies mitigate challenges in synthesizing benzothiazole-thiophene hybrids?

Q. How can molecular docking guide the design of more potent inhibitors?

- Active Site Analysis : Align the compound with co-crystallized ligands (e.g., ATP in GyrB) using PyMOL.

- Free Energy Calculations : Use MM-GBSA to rank binding poses.

- Conserved Interactions : Target residues critical for hydrogen bonding (e.g., Asp81 in M. tuberculosis GyrB) .

Data Interpretation and Reporting

Q. How should researchers address conflicting bioactivity data in publications?

- Transparent Reporting : Disclose assay conditions (e.g., ATP concentration in kinase assays).

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance.

- Mechanistic Hypotheses : Propose cell-type-specific uptake or metabolism differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.